2-(Thiophen-3-yl)benzoic acid
Overview
Description
2-(Thiophen-3-yl)benzoic acid is an organic compound with the molecular formula C11H8O2S. It consists of a benzoic acid moiety substituted with a thiophene ring at the 3-position.
Mechanism of Action
Target of Action
Thiophene-based analogs have been studied extensively for their potential as biologically active compounds . They are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Mode of Action
It is known that thiophene derivatives interact with their targets to exert their effects . For example, some thiophene derivatives are known to act as voltage-gated sodium channel blockers .
Biochemical Pathways
Thiophene derivatives are known to influence a variety of biochemical pathways due to their diverse pharmacological properties .
Pharmacokinetics
Its predicted density is 1.3 g/cm³, and its refractive index is n20D 1.64 . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
Thiophene derivatives are known to exhibit a variety of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic effects .
Biochemical Analysis
Biochemical Properties
These interactions can influence biochemical reactions in various ways, depending on the specific nature of the interaction and the biomolecules involved .
Cellular Effects
Thiophene derivatives have been shown to influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific effects of 2-Thiophen-3-yl-benzoic acid on cells would likely depend on the specific cell type and the concentration of the compound.
Molecular Mechanism
Thiophene derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The stability, degradation, and long-term effects on cellular function of thiophene derivatives can be studied in in vitro or in vivo studies .
Dosage Effects in Animal Models
Studies on thiophene derivatives could potentially reveal threshold effects, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Thiophene derivatives can interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
Thiophene derivatives can interact with various transporters or binding proteins, potentially affecting their localization or accumulation .
Subcellular Localization
Thiophene derivatives could potentially be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative of thiophene with a halogenated benzoic acid under palladium catalysis . The reaction conditions generally include the use of a base such as potassium carbonate in a solvent like toluene or ethanol, and the reaction is carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods: Industrial production of 2-(Thiophen-3-yl)benzoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 2-(Thiophen-3-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be used for reduction reactions.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the carboxylic acid group can yield benzyl alcohol or benzaldehyde derivatives .
Scientific Research Applications
2-(Thiophen-3-yl)benzoic acid has several applications in scientific research:
Comparison with Similar Compounds
- Thiophene-2-carboxylic acid
- Benzo[b]thiophene-2-carboxylic acid
- 2-Thiophen-2-yl-benzoic acid
Comparison: 2-(Thiophen-3-yl)benzoic acid is unique due to the specific position of the thiophene ring on the benzoic acid moiety, which can influence its reactivity and biological activity. Compared to thiophene-2-carboxylic acid, the 3-position substitution on the benzoic acid provides different electronic and steric properties, potentially leading to distinct applications and activities .
Properties
IUPAC Name |
2-thiophen-3-ylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O2S/c12-11(13)10-4-2-1-3-9(10)8-5-6-14-7-8/h1-7H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRQNAMNFPWSQAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CSC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60428362 | |
Record name | 2-Thiophen-3-yl-benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60428362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20608-87-1 | |
Record name | 2-Thiophen-3-yl-benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60428362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2-Thiophen-3-yl-benzoic acid, when modified with a nitro group, contribute to the luminescence of Europium(III) and Terbium(III) complexes?
A1: The research demonstrates that derivatives of 2-Thiophen-3-yl-benzoic acid, specifically those containing a nitro group, can act as antennas to sensitize the luminescence of Eu(III) and Tb(III) ions. [, ] This sensitization occurs through an energy transfer process. The ligand absorbs light energy and transfers it to the lanthanide ion, which then emits light at its characteristic wavelength. The efficiency of this energy transfer, and thus the brightness of the luminescence, depends on factors such as the energy levels of the ligand and the lanthanide ion, as well as the distance and orientation between them. []
Q2: The research mentions the determination of stability constants for the complexes of Eu(III) and Tb(III) with the thiophenyl-derivatized nitrobenzoato ligands. What is the significance of these stability constants in the context of luminescence sensitization?
A2: The stability constant (represented as log β) provides a measure of the strength of the bond between the ligand and the metal ion in a solution. A higher stability constant indicates a stronger binding affinity. [] In the context of luminescence sensitization, a higher stability constant suggests a more stable complex formation between the ligand and the lanthanide ion (Eu(III) or Tb(III)). This stability is crucial for efficient energy transfer and, consequently, brighter luminescence. Conversely, a weaker complex, characterized by a lower stability constant, may lead to less efficient energy transfer and weaker luminescence due to competing processes like non-radiative decay. []
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